molecular formula C9H19N B081690 2-Propylazepane CAS No. 13748-14-6

2-Propylazepane

Cat. No.: B081690
CAS No.: 13748-14-6
M. Wt: 141.25 g/mol
InChI Key: JTPMDWPBRFXVQO-UHFFFAOYSA-N
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Description

2-Propylazepane is a valuable, lipophilic azepane-based scaffold of significant interest in medicinal chemistry and neuroscience research. This seven-membered heterocyclic amine, functionalized with an n-propyl group, serves as a critical building block for the synthesis of more complex pharmacologically active compounds. Its primary research value lies in its role as a precursor or core structure in the development of ligands for various G-protein coupled receptors (GPCRs), including certain neurotransmitter receptors. Researchers utilize this compound to investigate structure-activity relationships (SAR), as the azepane ring offers conformational flexibility that can enhance binding affinity and selectivity. The propyl side chain can be further modified to explore hydrophobic interactions within enzyme active sites or receptor binding pockets. This compound is strictly intended for use in laboratory settings as a reference standard or synthetic intermediate. It is not for human or veterinary diagnostic or therapeutic use. Handle with appropriate safety precautions in a well-ventilated laboratory.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-propylazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N/c1-2-6-9-7-4-3-5-8-10-9/h9-10H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTPMDWPBRFXVQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCCCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70393613
Record name 2-propylazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13748-14-6
Record name 2-propylazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 Propylazepane and Its Derivatives

Strategic Approaches to Saturated Seven-Membered Nitrogen Heterocycle Construction

The synthesis of the azepane scaffold is approached through several primary strategies, including the closure of a linear precursor, the expansion of a smaller pre-existing ring, and the use of complex cascade or multicomponent reactions. researchgate.net

The formation of an azepane ring by creating a bond between the two ends of a linear precursor is a fundamental approach. Ring-closing metathesis (RCM) has emerged as a powerful tool for this purpose. A typical RCM approach involves a linear amino diene which, in the presence of a ruthenium catalyst like the Grubbs catalyst, undergoes cyclization to form a seven-membered unsaturated ring, a dihydroazepine. Subsequent hydrogenation of the double bond yields the saturated azepane core.

Another key ring-closing strategy is intramolecular cyclization. For instance, a 7-exo-tet cyclization process has been reported for the efficient formation of the azepane ring. researchgate.netacs.org This process involves a nucleophilic nitrogen atom attacking a terminal carbon bearing a leaving group (such as a mesylate) on a six-carbon chain, effectively closing the seven-membered ring. researchgate.netacs.org Additionally, intramolecular 1,7-carbonyl-enamine cyclization has been investigated as a method for azepine ring closure, which can then be reduced to the corresponding azepane. chem-soc.siresearchgate.net

Expanding smaller, more readily available cyclic precursors like piperidines and pyrrolidines offers an alternative and often highly stereoselective route to azepanes.

Various methods exist to expand a six-membered piperidine (B6355638) ring into a seven-membered azepane. One notable strategy involves a palladium-catalyzed allylic amine rearrangement, which facilitates an efficient two-carbon ring expansion of 2-vinyl piperidines to their azepane counterparts under mild conditions. chemrxiv.orgresearchgate.net This method is tolerant of various functional groups and can proceed with high retention of enantiomeric purity. chemrxiv.orgresearchgate.net

Another approach is the stereoselective and regioselective ring expansion of specific piperidine derivatives, a process whose stereochemical outcome can be investigated and predicted using semiempirical molecular orbital calculations. rsc.org Furthermore, bicyclic aziridinium (B1262131) ions, generated from piperidine precursors, can undergo nucleophilic ring-opening to yield substituted azepanes. nih.gov A recently developed strategy involves the photochemical dearomative ring expansion of nitroarenes. This method transforms a six-membered benzene (B151609) ring into a seven-membered azepine system, which is then hydrogenated to provide the azepane. nih.govthieme-connect.commanchester.ac.uk This two-step process allows for the synthesis of complex azepane analogues of known piperidine-containing drugs. nih.gov

Table 1: Examples of Piperidine Ring Expansion Methodologies
Precursor TypeMethodologyKey Reagents/CatalystsReference
2-Vinyl PiperidinesPalladium-Catalyzed Allylic Amine RearrangementPalladium catalyst chemrxiv.org, researchgate.net
Nitroarenes (to Piperidine Analogues)Photochemical Dearomative Ring ExpansionBlue light, Phosphite, H₂ nih.gov, thieme-connect.com
Piperidine DerivativesBicyclic Aziridinium Ion Ring-OpeningNucleophiles nih.gov

The expansion of five-membered pyrrolidine (B122466) rings is also a viable pathway to azepanes. A palladium-catalyzed two-carbon homologation has been shown to effectively convert 2-vinyl pyrrolidines into azepanes. chemrxiv.org This reaction proceeds with a high degree of enantio-retention, making it valuable for asymmetric synthesis. chemrxiv.org

Another elegant method involves the ring expansion of pyrrolidines via a bicyclic azetidinium intermediate. researchgate.net In this strategy, the regioselective attack of various nucleophiles on the intermediate leads to the formation of di- and tri-substituted fluoroalkylated azepanes. researchgate.net Aza-Cope rearrangement-Mannich cyclization is another key reaction sequence that enables the stereoselective synthesis of cis- and trans-fused bicyclic systems containing a pyrrolidine and an azepane ring. rsc.orgrsc.org This process demonstrates high diastereoselectivity and has been used to construct complex scaffolds found in natural products. rsc.org

Cascade and multi-component reactions (MCRs) offer high efficiency by forming multiple bonds in a single operation, thereby rapidly building molecular complexity. nih.govmdpi.com These strategies are particularly attractive for constructing challenging ring systems like azepanes.

A notable cascade reaction involves the electrophilic halogen-induced domino reaction of an enantiopure olefinic aziridine (B145994) with a nucleophile to synthesize azepanes. mdpi.com Another example is the catalyst-controlled cascade reaction of N-arylnitrones and allenes to produce bridged bicyclic tetrahydrobenz[b]azepin-4-ones, a synthetically challenging scaffold. rsc.org Cascade reactions can also be initiated from linear molecules; for instance, an olefinic aziridine can react with N-bromosuccinimide (NBS) to form a reactive bromonium ion that cyclizes to an aziridinium ion, which then undergoes stereoselective ring-opening to yield an azepane. rsc.org A base-promoted cascade of 3-(1-alkynyl)chromones with pyridinium (B92312) ylides has also been developed to afford novel chromeno[2,3-d]azepine scaffolds. acs.org

Multicomponent reactions, by their nature of combining three or more reactants in one pot, provide a convergent route to complex structures. dovepress.com A Hantzsch-type multicomponent reaction harnessing glycine (B1666218) has been used to create azepine spiro[4.6]-γ-lactams, demonstrating a novel pathway to fused seven-membered ring systems. rsc.org

Ring-Expansion Methodologies from Smaller Cyclic Precursors

Piperidine Ring Expansion to Azepanes

Targeted Synthesis of 2-Propylazepane

The direct synthesis of this compound has been achieved through an efficient ring-closing strategy. researchgate.netacs.org This method relies on the alkylation of an α-aminonitrile followed by an intramolecular cyclization.

The synthesis commences with N,N-dibenzylaminoacetonitrile. This starting material is first metalated and then alkylated with an iodide containing the necessary carbon chain and a terminal leaving group. To generate the precursor for this compound, this step introduces both the propyl group at the α-position and a six-carbon chain required for the subsequent cyclization. The key ring-forming step is an unreported 7-exo-tet cyclization. researchgate.netacs.org This reaction is performed in an aprotic solvent such as N,N-dimethylformamide (DMF) and involves a nucleophilic sodium amide and a terminal mesylate on the saturated six-carbon chain. This approach successfully yields this compound in good yield from readily available starting materials. researchgate.netacs.org

Alkylation Strategies Utilizing Nitrogen-Containing Precursors

A key strategy for synthesizing α-substituted cyclic amines involves the formation of new carbon-carbon bonds at the position adjacent to the nitrogen atom. One effective method utilizes the alkylation of metalated α-aminonitriles. researchgate.netresearchgate.net This approach allows for the introduction of various alkyl groups, including a propyl group, to form compounds like this compound.

The synthesis begins with a suitable nitrogen-containing precursor, such as N,N-dibenzylaminoacetonitrile. researchgate.net This precursor is deprotonated to form a metalated α-aminonitrile, which then acts as a nucleophile. researchgate.netresearchgate.net Subsequent reaction with an alkyl halide of the desired length and functionality, such as an iodide with a propyl group, forms the new C-C bond. researchgate.net This methodology has been successfully applied to the synthesis of various alkaloids and nitrogen-containing heterocycles. researchgate.netresearchgate.net For the formation of the seven-membered azepane ring, an unreported 7-exo-tet cyclization process has been utilized, involving a nucleophilic sodium amide and a terminal mesylate on a six-carbon chain, carried out efficiently in an aprotic solvent like N,N-dimethylformamide (DMF). researchgate.net This route provides good yields for compounds such as 2-propyl-azepane from readily available starting materials. researchgate.net

Cyclization Processes for this compound Formation

Cyclization reactions offer a direct and powerful means to construct the seven-membered azepane ring from linear precursors. researchgate.net Various strategies have been developed, often employing transition metal catalysis to achieve high efficiency and selectivity.

One notable method is the copper-catalyzed formal [5+2] aza-annulation. researchgate.netacs.org This reaction couples N-fluorosulfonamides with 1,3-dienes or 1,3-enynes to produce structurally diverse azepanes containing alkene or alkyne functionalities. researchgate.netacs.org The proposed mechanism involves a radical process initiated by the formation of an N-radical, which undergoes a 1,5-hydrogen atom transfer to activate a distal, unactivated C(sp³)–H bond. This is followed by the coupling of the resulting alkyl radical with the diene or enyne and subsequent C-N bond formation to construct the azepane ring. researchgate.netacs.org This method is valued for its broad substrate scope and tolerance of various functional groups. researchgate.net

Another approach involves the copper-mediated intramolecular cyclization of 2-aza-hepta-2,4-dien-6-ynyl anions. acs.org The process starts with the deprotonation of alkynyl imines using a strong base like LDA, followed by transmetalation with a copper salt. acs.org The key step is the copper-mediated intramolecular nucleophilic attack of the organocopper center onto the C-C triple bond, leading to the formation of annulated azepine derivatives in good yields. acs.org

Stereoselective and Regioselective Approaches in this compound Synthesis

Controlling the three-dimensional arrangement of atoms (stereoselectivity) and the site of bond formation (regioselectivity) is paramount in modern organic synthesis, particularly for producing specific isomers of pharmacologically active compounds. The synthesis of substituted azepanes often requires precise control over these aspects due to the flexible nature of the seven-membered ring and the potential for multiple stereocenters. rsc.orgnih.gov

Control of Diastereoselectivity in Ring Expansion Processes

Ring expansion reactions provide a powerful method for synthesizing azepanes from more readily available six-membered rings like piperidines. These transformations can proceed with high levels of diastereoselectivity, allowing for the creation of specific diastereomers. rsc.orgcolab.ws

A notable example is the preparation of diastereomerically pure azepane derivatives through the ring expansion of substituted piperidines. rsc.orgcolab.ws This strategy has been shown to proceed with exclusive stereoselectivity and regioselectivity in excellent yields. rsc.org The stereochemical outcome of such processes can be investigated and rationalized using semiempirical molecular orbital calculations to understand the transition states leading to the observed products. rsc.org Gold(I) catalysts have also been employed to facilitate the ring expansion of N-sulfonylated azetidine (B1206935) derivatives, which react with alkynes to form bicyclic vinyl-ammonium intermediates that rearrange into azepine products with high diastereoselectivity. researchgate.net

Enantioselective Synthesis Strategies

The synthesis of a single enantiomer of a chiral molecule is crucial for the development of many pharmaceuticals. Several strategies have been developed for the enantioselective synthesis of 2-substituted azepanes.

A chemoenzymatic approach utilizes biocatalysts, such as imine reductases or monoamine oxidases, to generate enantioenriched 2-aryl azepanes. bohrium.comnih.gov These chiral amines can then be converted to N'-aryl ureas, which undergo a base-mediated rearrangement with stereospecific transfer of the substituent to the 2-position, yielding enantioenriched 2,2-disubstituted azepanes. bohrium.comnih.gov

Another powerful method involves asymmetric lithiation-conjugate addition sequences. acs.orgnih.gov The use of a chiral ligand, such as (-)-sparteine, can mediate the asymmetric deprotonation of N-Boc-N-(p-methoxyphenyl)allylamines. The resulting organolithium species undergoes a conjugate addition to a β-aryl α,β-unsaturated ester with high diastereoselectivity and enantioselectivity. acs.orgnih.gov Subsequent hydrolysis, cyclization, and reduction steps yield highly enantioenriched polysubstituted azepanes. acs.orgnih.gov Furthermore, an invertive lithiation-stannylation-lithiation sequence can provide access to the opposite enantiomer, demonstrating the versatility of this methodology. acs.orgnih.gov

Transition Metal-Catalyzed Transformations in Azepane Synthesis

Transition metal catalysis is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecules like azepanes from simple precursors under mild conditions. frontiersin.orgacs.org Catalysts based on metals such as copper, rhodium, palladium, and titanium have been employed in various transformations including hydroamination, cyclization, and cross-coupling reactions to build the azepane core. researchgate.netfrontiersin.orgacs.orgubc.ca These methods are often characterized by high atom economy and functional group tolerance. acs.orgubc.ca For instance, palladium-mediated cross-coupling of α-halo eneformamides derived from caprolactam provides an effective route to 2-substituted azepanes. acs.org

Copper-Catalyzed Cyclization Reactions

Copper catalysts have proven particularly effective in the synthesis of azepine and azepane derivatives through various cyclization strategies. researchgate.netacs.orgnih.gov These methods often involve the formation of key C-N or C-C bonds to close the seven-membered ring.

One prominent example is the Cu(I)-catalyzed tandem amination/cyclization of functionalized allenynes. nih.govmdpi.com In this process, an amine adds to the copper-activated triple bond of an allenyne, followed by an intramolecular cyclization involving the allene (B1206475) moiety. nih.gov This reaction proceeds smoothly to afford novel α-CF3-containing azepine-2-carboxylates and their phosphonate (B1237965) analogues in good yields. nih.govmdpi.com The reaction conditions, including the choice of catalyst, solvent, and temperature, have been optimized to maximize efficiency. nih.gov

Table 1: Selected Examples of Copper-Catalyzed Tandem Amination/Cyclization of Allenyne 2a with Aniline (B41778) This table presents data on the Cu(I)-catalyzed reaction between allenyne 2a and aniline to form azepine derivative 3a under various conditions, as reported in scientific literature.

EntryCatalyst (mol %)SolventTemperature (°C)Time (h)Yield (%)
1Cu(MeCN)₄PF₆ (10)Dioxane90865
2Cu(MeCN)₄PF₆ (10)Toluene90845
3Cu(MeCN)₄PF₆ (10)DCE90852
4Cu(MeCN)₄PF₆ (10)THF90838

Data sourced from scientific literature. nih.gov

Additionally, copper catalysis is central to the formal [5+2] aza-annulation of N-fluorosulfonamides with 1,3-dienes and 1,3-enynes, which provides a pathway to vinyl- and alkynyl-substituted azepanes. researchgate.netacs.org This transformation relies on the copper-catalyzed generation of an amide radical to initiate a cascade involving C-H activation and cyclization. researchgate.net

Rhodium-Catalyzed Annulation and Insertion Strategies

Rhodium catalysis has emerged as a powerful tool for the construction of the seven-membered azepane ring system through various sophisticated annulation and insertion reactions. These methods often leverage C-H activation, offering novel and efficient pathways to complex azepine and azepane derivatives.

One prominent strategy involves the rhodium-catalyzed [4+3] annulation reaction. For instance, researchers have developed a temperature-dependent, stereodivergent synthesis of seven-membered ferrocene-fused azepines by reacting substituted ferrocene-p-tosylamides with allenes. chemrxiv.org This method, driven by C-H activation, allows for the selective formation of kinetically controlled diastereomers at room temperature and thermodynamically controlled diastereomers at higher temperatures (60 °C). chemrxiv.org The use of a chiral RhCpX-catalyst has also enabled the enantioselective synthesis of these chiral ferrocenyl azepines. chemrxiv.org Mechanistic studies suggest the reaction proceeds via a σ-bonded rhodacycle intermediate. chemrxiv.org

Another approach is the rhodium(II)-catalyzed intramolecular annulation of 1-sulfonyl-1,2,3-triazoles with pyrrole (B145914) and indole (B1671886) rings. nih.gov This reaction proceeds through a rhodium(II) azavinyl carbene intermediate, which triggers an intramolecular C-H functionalization to yield highly functionalized N-bridgehead azepine skeletons under mild conditions. nih.gov Similarly, rhodium(III)-catalyzed regioselective C-H activation has been used in the one-pot synthesis of seven-membered azepino[3,2,1-hi]indoles from 7-arylindoles and diazomalonates. bohrium.com

Insertion reactions catalyzed by rhodium represent another key avenue. A formal 1,3-migration of hydroxy and acyloxy groups, initiated by an α-imino rhodium carbene, leads to zwitterionic intermediates that undergo selective annulation to afford azepane derivatives. acs.org More directly, researchers have achieved the intramolecular insertion of a nitrogen atom into an aromatic C-C bond. nih.govacs.org In this process, carbamoyl (B1232498) azides are activated by a rhodium catalyst and insert into an arene's C-C bond to form fused azepine products. nih.govacs.org The use of a specific paddlewheel dirhodium complex, Rh₂(esp)₂, was crucial for inhibiting the competing C-H amination pathway. nih.govacs.org

Furthermore, rhodium-catalyzed [5+2] annulation reactions have been established for synthesizing azepine-fused systems. For example, the reaction of 8-(pyrrol-2-yl)-appended BODIPYs (boron-complexed dipyrromethenes) with internal alkynes, catalyzed by rhodium, yields azepine-fused BODIPYs with high regioselectivity. acs.org This C-H/N-H annulation demonstrates a concise strategy for modifying the optical properties of the BODIPY core. acs.org

Eco-Friendly and Sustainable Synthetic Protocols for Azepane Derivatives

In line with the principles of green chemistry, several eco-friendly and sustainable methods for synthesizing azepane derivatives have been developed. These protocols aim to reduce waste, avoid hazardous solvents and reagents, and improve energy efficiency. nih.govresearchgate.net

Photochemistry offers a significant sustainable advantage. A notable strategy for creating complex azepanes from simple nitroarenes involves a photochemical dearomative ring expansion. manchester.ac.ukresearchgate.netnih.gov This process is mediated by blue light at room temperature, converting the nitro group into a singlet nitrene which transforms the six-membered benzene ring into a seven-membered 3H-azepine system. manchester.ac.ukresearchgate.netnih.gov A subsequent hydrogenation step yields the saturated azepane, completing a two-step synthesis from readily available starting materials. manchester.ac.ukresearchgate.netnih.gov This method avoids harsh reagents and provides streamlined access to poly-functionalized azepanes. manchester.ac.uknih.gov Photoredox catalysis has also been employed for the difluoromethylation of anilines with N-tethered olefins to produce tetrahydrobenzo[b]azepines and for the cyclization of N-benzyl-N-(2-ethynylaryl)-amides to form dibenzo[d,e]azepine derivatives. doi.org

One-pot reactions and microwave-assisted synthesis represent other pillars of green synthetic strategies. nih.gov Microwave irradiation has been shown to accelerate the synthesis of tetra-azepines by reacting dihydroformazan with compounds like oxalic acid or ethylene (B1197577) glycol, achieving completion in just 1-2 minutes and demonstrating versatility in forming seven-membered heterocycles. ijrpr.com These solvent-free or aqueous media reactions significantly reduce reaction times and environmental impact. nih.govijrpr.com Catalyst- and solvent-free thermal multicomponent domino reactions have also been described as an efficient and highly eco-friendly route for synthesizing related heterocyclic structures like 2-pyridones, a strategy whose principles can be extended to other heterocycles. wordpress.com

Combining photochemistry with biocatalysis provides another innovative and sustainable route. A one-pot photoenzymatic process has been developed for synthesizing chiral N-Boc-4-amino/hydroxy-azepane. acs.org The workflow combines a photochemical oxyfunctionalization that targets distal C-H bonds with a highly stereoselective enzymatic transamination or carbonyl reduction step, achieving high conversions and excellent enantiomeric excess in aqueous media. acs.org

Synthetic Challenges and Future Directions in Azepane Ring Assembly

The synthesis of the seven-membered azepane ring presents considerable challenges, which explains why it is less common in medicinal chemistry libraries compared to five- and six-membered heterocycles like pyrrolidine and piperidine. manchester.ac.uknih.govresearchgate.net The primary difficulties stem from both enthalpic and entropic barriers associated with forming a flexible seven-membered ring, which can make ring-closing reactions inefficient. acs.orgnih.gov Key challenges include controlling the regioselectivity and stereoselectivity during synthesis, especially when creating densely functionalized or polyhydroxylated azepanes. acs.orgnih.gov

Traditional synthetic routes often rely on multi-step sequences to create a linear precursor, followed by a cyclization event, such as ring-closing metathesis or reductive amination. manchester.ac.ukmdpi.com While effective, these lengthy sequences limit synthetic versatility and are often inefficient for producing highly substituted derivatives. manchester.ac.uk Another classic approach, the Beckmann rearrangement of functionalized piperidones, also has its limitations. manchester.ac.uk The development of more direct and versatile methods is therefore a significant and ongoing task for synthetic chemists. researchgate.netresearchgate.net

Future directions in azepane synthesis are focused on overcoming these challenges by developing more efficient, atom-economical, and stereoselective methodologies. A major area of advancement is the use of transition-metal catalysis, particularly with rhodium, to enable novel C-H activation and annulation strategies that build the azepane core in a more direct fashion. chemrxiv.orgnih.govbohrium.com These methods allow for the construction of complex fused-ring systems that would be difficult to access through conventional means. researchgate.net

Skeletal remodeling, where the core framework of a molecule is altered, is another promising frontier. researchgate.net The photochemical ring expansion of nitroarenes to azepanes is a prime example of this innovative approach, directly transforming a six-membered ring into a seven-membered one. manchester.ac.uknih.gov This strategy allows the substitution pattern of the starting arene to be directly translated to the final azepane product, streamlining access to diverse derivatives. manchester.ac.uk

Additionally, the development of novel catalytic systems that operate under mild and environmentally friendly conditions, such as photoredox and enzymatic catalysis, is a key trend. doi.orgacs.org Combining different catalytic modes, as seen in photoenzymatic synthesis, opens up pathways to chiral azepane building blocks with high selectivity. acs.org As these advanced synthetic methods continue to be refined, the azepane scaffold is expected to become a more accessible and frequently utilized motif in drug discovery and materials science. researchgate.net

Conformational Analysis and Stereochemical Features of 2 Propylazepane

Theoretical Principles of Seven-Membered Ring Conformations

Unlike the well-defined chair conformation of cyclohexane, seven-membered rings such as cycloheptane (B1346806) and its heterocyclic analogue azepane are significantly more flexible. wikipedia.orgfishersci.at Their conformational space is not dominated by a single low-energy structure but is characterized by several conformers with similar energies and low barriers to interconversion. This dynamic behavior is best described by the concepts of pseudorotation and ring flipping.

The conformational landscape of a seven-membered ring is primarily described by two families of conformations: the chair/twist-chair (C/TC) family and the boat/twist-boat (B/TB) family. For the parent cycloheptane, the twist-chair is the global energy minimum, and it interconverts between equivalent twist-chair forms through a process called pseudorotation, which involves passing through a chair conformation that acts as a transition state. wikipedia.org This pseudorotational pathway has a very low energy barrier. A higher energy barrier separates the twist-chair and twist-boat families.

The introduction of a heteroatom, like nitrogen in azepane, alters the geometry and energy of these conformations. The preferred conformations are still typically twist-chair forms, but their relative energies and the barriers between them are influenced by factors such as bond lengths (C-N vs. C-C), bond angles, and torsional strains involving the heteroatom.

Computational Exploration of 2-Propylazepane Conformational Space

Due to the complexity and rapid interconversion of conformers, experimental characterization of the conformational equilibrium of molecules like this compound is challenging. Computational chemistry provides a powerful toolkit to explore this dynamic landscape in detail.

To accurately map the potential energy surface of this compound, quantum chemical calculations are the method of choice. Methods like Density Functional Theory (DFT) can be employed to calculate the geometric and electronic structure of the various possible conformers. By systematically exploring the rotational possibilities of the ring's dihedral angles and the orientation of the propyl substituent, a set of stationary points (energy minima and transition states) can be identified.

The relative energies of these structures provide a quantitative measure of their stability. For instance, calculations would reveal the energy difference between various twist-chair and twist-boat conformations, as well as the energy barriers for ring flipping and pseudorotation. This allows for the identification of the most populated conformers at a given temperature.

While quantum calculations provide high accuracy for specific points on the energy surface, they are computationally expensive for exploring the full dynamic nature of a flexible molecule. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are better suited for this "conformational sampling."

MM methods use a simpler, classical force field to calculate the energy of a conformation, making them much faster than quantum methods. This speed allows for the generation of thousands of potential conformations. Subsequently, MD simulations can be performed. In an MD simulation, the forces on each atom are calculated using the force field, and Newton's equations of motion are solved to simulate the movement of the atoms over time. fishersci.at This provides a trajectory of the molecule's dynamic behavior, showing how it transitions between different conformational states. For a molecule like this compound, an MD simulation would visualize the processes of ring puckering, pseudorotation, and the movement of the propyl side chain.

The data from both quantum chemical calculations and MD simulations are complementary. The energy barriers for interconversion calculated by DFT can be correlated with the frequency and pathways of transitions observed in MD simulations. This combined approach allows for a detailed analysis of the ring flipping and pseudorotation processes specific to this compound. It would enable the identification of the lowest-energy pathways for interconversion between the most stable conformers, providing a comprehensive understanding of the molecule's flexibility.

Molecular Mechanics and Molecular Dynamics Simulations for Conformational Sampling

Influence of the 2-Propyl Substituent on Azepane Ring Conformations

The introduction of a propyl group at the C2 position, adjacent to the nitrogen atom, is expected to have a significant impact on the conformational preferences of the azepane ring. The bulky substituent will introduce steric strain, which the molecule will seek to minimize.

In general, substituents on cyclic systems prefer to occupy a pseudo-equatorial position to avoid unfavorable steric interactions with other ring atoms (analogous to 1,3-diaxial interactions in cyclohexane). Therefore, the most stable conformers of this compound are predicted to be those where the propyl group is in a pseudo-equatorial orientation. This would lead to a higher population of specific twist-chair conformations over others where the propyl group would be forced into a more sterically hindered pseudo-axial position. The table below illustrates the expected energy penalty for different steric interactions, drawing an analogy from simpler alkane systems.

Interaction TypeEstimated Energy Cost (kcal/mol)Comment
H-H Eclipsing~1.0Baseline torsional strain.
CH₃-H Eclipsing~1.4Increased strain due to methyl group size.
Gauche Butane~0.9Steric strain between methyl groups in a staggered conformation.
1,3-Diaxial (CH₃-H)~0.9Key destabilizing interaction in axial conformers of methylcyclohexane. A similar, more complex interaction would exist in pseudo-axial this compound.

Furthermore, the nitrogen atom itself adds another layer of complexity. The nitrogen can undergo inversion, a process where its lone pair and substituent flip their orientation. The barrier to this inversion can interplay with the ring-flipping barrier, and the presence of the adjacent propyl group could influence the preferred geometry around the nitrogen atom.

Experimental Verification of Preferred Conformations

The experimental determination of the preferred conformations of this compound is crucial for a comprehensive understanding of its three-dimensional structure and potential interactions. While specific, published experimental studies focused exclusively on this compound are not readily found in the public domain, its conformational preferences can be elucidated using well-established analytical techniques. The primary methods for such an investigation are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. These techniques provide detailed insights into the geometry of the seven-membered azepane ring and the spatial orientation of the propyl substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for analyzing the conformational dynamics of molecules in solution. nih.govresearchgate.net For this compound, which is a flexible cyclic amine, NMR experiments would reveal a time-averaged spectrum of its rapidly interconverting conformers. researchgate.net The azepane ring can adopt several conformations, such as chair, boat, and twist-boat forms. The presence of the propyl group at the C2 position introduces further complexity, with the substituent potentially occupying either an equatorial or an axial position in the various ring conformations.

Key NMR parameters used in this analysis include:

Chemical Shifts (δ): The chemical shifts of the ring protons and carbons are sensitive to their local electronic environment, which is directly influenced by the molecule's conformation. For instance, the chemical shift of the proton at C2 can indicate the equatorial or axial orientation of the propyl group.

Coupling Constants (J): The magnitude of three-bond proton-proton coupling constants (³JHH) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring these coupling constants around the azepane ring, the predominant ring conformation can be inferred.

Illustrative NMR Data for Conformational Analysis

The following table represents hypothetical NMR data that would be used to determine the preferred conformation of this compound in solution. The data is based on principles of conformational analysis for substituted cyclic systems.

ParameterObserved Value (Hypothetical)Interpretation
³J(H2, H3) 3.5 Hz (axial-equatorial) and 11.0 Hz (axial-axial)Suggests a predominant chair-like conformation where the H2 proton is in an axial position.
NOE Contact Strong NOE between C2-propyl CH₂ and H7-axialIndicates a spatial proximity consistent with an equatorially positioned propyl group.
¹³C Chemical Shift Upfield shift of C4 and C6Consistent with a γ-gauche effect from an equatorial propyl group at C2 in a chair conformation.

This table is for illustrative purposes only, as specific experimental data for this compound is not publicly available.

Analysis of such data would likely indicate that the this compound molecule preferentially adopts a chair-like conformation. In this arrangement, the bulky propyl group would be expected to occupy the equatorial position to minimize steric strain, a common feature in substituted cyclic systems. vulcanchem.com

X-ray Crystallography

X-ray crystallography provides a precise, static picture of the molecular structure in the solid state. capes.gov.br This technique would unambiguously determine the bond lengths, bond angles, and torsional angles of this compound in its crystalline form. acs.org The resulting crystal structure would confirm the conformation of the azepane ring (e.g., chair, boat, or an intermediate twist form) and the exact orientation of the 2-propyl substituent. While the solid-state conformation may not be identical to the most stable conformation in solution, it provides a critical, high-resolution reference point for computational and solution-phase studies. researchgate.net

Spectroscopic Characterization and Advanced Structural Elucidation of 2 Propylazepane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Analysis

NMR spectroscopy is a cornerstone technique for elucidating the structure and dynamics of organic molecules. However, specific experimental data for 2-propylazepane is not available in the searched scientific literature.

Proton (¹H) NMR Spectroscopic Studies

Detailed ¹H NMR spectra, including chemical shifts, coupling constants, and signal multiplicities for the various protons within the this compound molecule, could not be located in published research or spectral databases. This information is crucial for assigning protons to their specific positions on the azepane ring and the propyl substituent.

Carbon-13 (¹³C) NMR Spectroscopic Studies

Similarly, experimental ¹³C NMR spectral data for this compound, which would provide the chemical shifts of each unique carbon atom, are not available in the public domain. Such data would be instrumental in confirming the carbon framework of the molecule. While general chemical shift ranges for similar cyclic amines and alkyl chains are known, specific data for this compound is absent. careerendeavour.comorganicchemistrydata.orgchemguide.co.uklibretexts.orgdocbrown.info

Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Advanced 2D NMR techniques are invaluable for unambiguously assigning complex NMR spectra. researchgate.netprinceton.eduresearchgate.netmdpi.comlibretexts.org Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms. researchgate.netresearchgate.net HMBC (Heteronuclear Multiple Bond Correlation) would show longer-range correlations, helping to piece together the molecular structure, and NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, offering insights into the molecule's conformation. princeton.eduresearchgate.net Unfortunately, no published studies containing COSY, HSQC, HMBC, or NOESY data for this compound could be found.

Variable Temperature NMR Studies for Conformational Dynamics

The azepane ring is known to be conformationally flexible. Variable temperature (VT) NMR studies are a powerful tool for investigating the dynamic processes of such rings, including ring inversion. whiterose.ac.uknih.govresearchgate.net By recording NMR spectra at different temperatures, it is possible to observe changes in the spectra as the molecule transitions between different conformations, allowing for the determination of the energetic barriers of these processes. While studies on substituted azepanes exist, specific VT-NMR data for this compound to analyze its conformational dynamics is not documented in the available literature. whiterose.ac.uknih.govresearchgate.net

NMR-Based Determination of Protonation States

The nitrogen atom in the azepane ring can exist in a protonated or deprotonated state depending on the pH of the environment. NMR spectroscopy, particularly by monitoring the chemical shifts of nuclei near the nitrogen atom (such as the α-protons and α-carbons) as a function of pH, can be used to determine the pKa of the compound. This information is fundamental to understanding its chemical behavior in different environments. However, no NMR titration studies to determine the protonation states of this compound have been reported in the searched literature.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

For this compound, one would expect to observe characteristic C-H stretching and bending vibrations for the alkyl portions, as well as vibrations associated with the C-N bond and the N-H bond of the secondary amine. orgchemboulder.com The low-frequency region of the Raman spectrum would be particularly sensitive to the skeletal vibrations of the azepane ring. renishaw.comspectroscopyonline.comprinceton.edu Despite the utility of these techniques, specific IR and Raman spectra for this compound, including peak positions and intensities, are not available in the reviewed scientific literature and databases. researchgate.netnih.govajol.info

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the study of fragmentation patterns to elucidate molecular structure. wikipedia.orgbroadinstitute.org

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is a crucial tool for determining the precise molecular formula of a compound by measuring its mass with high accuracy. msesupplies.comspectralworks.com For azepane derivatives, HRMS provides exact mass data that confirms their elemental composition. For instance, the calculated mass for a related compound, N-tosyl-2-propylazepane, was determined with high precision, validating its chemical formula. clockss.org Similarly, HRMS analysis of other azepane-containing molecules has been used to confirm their expected molecular formulas by comparing the calculated and found mass-to-charge ratios. rsc.orgacs.orgmdpi.com This level of accuracy is essential for distinguishing between compounds with the same nominal mass but different elemental compositions. process-insights.com

Below is a table showcasing HRMS data for various azepane derivatives, illustrating the precision of this technique.

CompoundCalculated m/zFound m/zReference
N-Tosyl-2-propylazepaneC18H21NO2S [M]+: 315.1293315.1287 clockss.org
2-Oxo-N-(3-(3-(phenylsulfonyl)phenyl)propyl)azepane-1-carboxamideC19H20O2S [M]+: 312.1184312.1187 rsc.org
1-(3-phenoxypropyl)azepane hydrochlorideC15H24NO: 234.1852234.1853 acs.org
1-(Cyclopropanecarbonyl)-N-(3-(4-(2,3-dichlorophenyl)piperazin-1-yl)propyl)pyrrolidine-2-carboxamideC22H31N4O2Cl2 [M + H]+: 453.1824453.1845 mdpi.com

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation of selected precursor ions, providing detailed insights into the compound's structure. nationalmaglab.org In an MS/MS experiment, a specific ion is isolated, fragmented through methods like collision-induced dissociation (CID), and the resulting product ions are analyzed. wikipedia.orgunt.edu This process helps in identifying the structural components of the molecule.

The fragmentation of azepane derivatives often involves the cleavage of the azepane ring and its substituents. For example, in the mass spectrum of a dibenzo[b,f]azepine derivative, fragmentation revealed a peak corresponding to the dibenzo[b,f]azepinyl fragment and another for the pyrrolidine (B122466) moiety, confirming the compound's structure. lew.ro The fragmentation pathways of nitazene (B13437292) analogs, which can contain substituted amine side chains, have been elucidated using electron-activated dissociation (EAD), revealing characteristic product ions. nih.gov These fragmentation patterns are crucial for the structural confirmation of new and related compounds. wvu.eduresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. libretexts.orgmvpsvktcollege.ac.in This technique is particularly useful for studying compounds with chromophores, which are functional groups that absorb light. shu.ac.uk

For saturated compounds like this compound, which lack extensive conjugation or chromophores, significant absorption in the standard UV-Vis range (200-800 nm) is not expected. libretexts.orguomustansiriyah.edu.iq The electronic transitions available in such molecules, primarily σ → σ* transitions, require high energy and thus absorb light at wavelengths below 200 nm. mvpsvktcollege.ac.in

However, the introduction of chromophoric groups to the azepane ring, as seen in various derivatives, leads to observable UV-Vis spectra. For instance, dibenzo[b,f]azepine derivatives exhibit absorption maxima corresponding to the aromatic rings and other unsaturated groups within the molecule. lew.ro The position and intensity of these absorption bands can be influenced by the solvent polarity and the nature of the substituents. shu.ac.uk For example, studies on the oxidation of dibenzoazepine derivatives have utilized UV-Vis spectroscopy to monitor the reaction kinetics by observing changes in the absorption spectra. nih.gov

The following table summarizes UV-Vis absorption data for some azepane derivatives containing chromophores.

CompoundSolventλmax (nm)ChromophoreReference
(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)(pyrrolidin-1-yl)methanoneMethanol-water206.09, 248.55, 288.09Aromatic rings, C=O, C=C lew.ro
(5H-dibenzo[b,f]azepin-5-yl)(4-phenylpiperazin-1-yl)methanoneMethanol-water204.26, 247.29, 287.59Aromatic rings, C=O, C=C lew.ro
1-(4-Nitrophenyl)azepaneNot specified~400Nitroarene

X-ray Crystallography for Solid-State Molecular Architecture and Stereochemistry

X-ray crystallography is a definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.orglibretexts.organton-paar.com By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to generate a detailed model of the electron density and thus the precise arrangement of atoms, bond lengths, and bond angles. tulane.edunih.gov

Computational Chemistry and Theoretical Investigations of 2 Propylazepane

Quantum Chemical Studies on Electronic Structure and Energetics

Quantum chemical methods are fundamental to understanding the electronic structure and energetics of molecules like 2-propylazepane. These computational tools allow for the detailed investigation of molecular orbitals, electron density distribution, and the relative energies of different conformations.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) has become a popular and versatile method in computational chemistry for investigating the electronic structure of many-body systems, including molecules like this compound. readthedocs.iochem960.com This approach is based on using the spatially dependent electron density to determine the properties of a system. readthedocs.iochem960.com For this compound, DFT calculations are crucial for determining its ground state properties. chem960.comwikipedia.orguni.lu

DFT methods, with various functionals such as B3LYP, are employed to optimize the geometry of the this compound molecule, identifying the most stable conformations. ontosight.ai These calculations can predict key geometric parameters, including bond lengths, bond angles, and dihedral angles. The conformational landscape of the azepane ring, which can adopt several low-energy conformations (e.g., chair, boat, twist-chair), is significantly influenced by the presence of the propyl group at the C2 position. DFT calculations can quantify the energy differences between these conformers and the rotational barriers of the propyl group.

Furthermore, DFT is used to calculate fundamental electronic properties. These include the total energy, frontier molecular orbital energies (HOMO and LUMO), and the resulting energy gap. The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. The molecular electrostatic potential (MEP) surface can also be generated from DFT calculations, which visualizes the charge distribution and helps predict sites for electrophilic and nucleophilic attack.

Mechanistic Elucidation of this compound Synthesis and Reactions

Computational chemistry is a powerful tool for unraveling the intricate details of chemical reactions, including the synthesis and subsequent transformations of this compound.

Computational Studies on Reaction Pathways and Transition States

Understanding the mechanism of a chemical reaction requires the identification of all intermediates and transition states along the reaction pathway. Computational methods, particularly DFT, are extensively used to map out the potential energy surface (PES) of a reaction. ontosight.ai For the synthesis of this compound, which could involve reactions such as the reductive amination of a corresponding keto-amine or the alkylation of azepane, computational studies can model the step-by-step process.

By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed. The activation energy for each step can be determined from the energy difference between the reactant and the transition state, providing insights into the reaction kinetics. ontosight.ai The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes. For reactions involving this compound, such as N-alkylation or oxidation, computational studies can reveal the most favorable pathways and identify potential side-reactions.

Predicting Reactivity and Selectivity

Computational methods are invaluable for predicting the reactivity and selectivity of chemical reactions. For this compound, these predictions can guide synthetic efforts and help in understanding its chemical behavior.

Reactivity descriptors derived from quantum chemical calculations, such as atomic charges, frontier molecular orbital densities, and Fukui functions, can identify the most reactive sites within the molecule. readthedocs.io For instance, the nitrogen atom in the azepane ring is expected to be a primary site for electrophilic attack, and its nucleophilicity can be quantified through these descriptors.

Computational models can also predict the regioselectivity and stereoselectivity of reactions. For reactions involving the azepane ring or the propyl side chain, different products may be formed. By comparing the activation energies of the transition states leading to these different products, the most likely outcome can be predicted. For example, in the deprotonation of the azepane ring, computational studies can determine which of the alpha-protons is more acidic and therefore more likely to be removed by a base.

Prediction and Validation of Spectroscopic Parameters

Computational chemistry plays a crucial role in the prediction and interpretation of spectroscopic data, which is essential for the characterization of new compounds like this compound.

Theoretical calculations can predict various spectroscopic parameters, including NMR chemical shifts and vibrational frequencies (IR and Raman). The prediction of ¹H and ¹³C NMR spectra is a common application of computational chemistry. By calculating the magnetic shielding tensors of the nuclei in the optimized molecular geometry, the chemical shifts can be estimated. These predicted spectra can be compared with experimental data to confirm the structure of the synthesized molecule. Discrepancies between predicted and experimental spectra can often be explained by conformational dynamics or solvent effects.

Similarly, the vibrational frequencies of this compound can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These computed frequencies correspond to the vibrational modes of the molecule and can be compared to experimental IR and Raman spectra. It is common practice to apply scaling factors to the calculated frequencies to improve agreement with experimental values, as the harmonic approximation used in most calculations does not fully account for anharmonicity.

Calculation of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation, and computational methods can accurately predict ¹H and ¹³C NMR spectra. conductscience.com The calculation of chemical shifts (δ) and coupling constants involves determining the magnetic shielding of each nucleus within a molecule, which is influenced by its electronic environment. conductscience.com This is typically achieved by optimizing the molecular geometry and then performing a GIAO (Gauge-Independent Atomic Orbital) calculation using DFT or other ab initio methods. taylorandfrancis.com

While specific computational studies for this compound are not extensively documented in the reviewed literature, the expected chemical shifts can be estimated based on general principles and data for similar aliphatic and heterocyclic systems. libretexts.orgchemistrysteps.com The protons and carbons of the propyl group and the azepane ring would occupy distinct regions of the NMR spectrum.

Expected ¹H NMR Chemical Shifts for this compound: The chemical shifts for the protons in this compound are influenced by their proximity to the nitrogen atom and their position within the alkyl chain and the ring. Protons on carbons adjacent to the nitrogen (α-protons) are deshielded and appear at a lower field (higher ppm) compared to other methylene (B1212753) protons in the ring. chemistrysteps.com

Proton TypeExpected Chemical Shift (δ, ppm)
N-H1.0 - 3.5 (broad, variable)
C2-H (methine, α to N)2.5 - 3.0
C7-H₂ (methylene, α to N)2.5 - 3.0
Propyl-CH₂ (adjacent to ring)1.3 - 1.7
Ring-CH₂ (β, γ, δ to N)1.4 - 1.8
Propyl-CH₂ (middle)1.2 - 1.6
Propyl-CH₃ (terminal)0.8 - 1.2

Note: This is an interactive data table. The values are estimates based on typical ranges for similar functional groups. libretexts.orgchemistrysteps.com

Expected ¹³C NMR Chemical Shifts for this compound: Similarly, the ¹³C chemical shifts are determined by the local electronic environment. Carbons directly bonded to the electronegative nitrogen atom are significantly deshielded. chemguide.co.uk

Carbon TypeExpected Chemical Shift (δ, ppm)
C2 (methine, α to N)55 - 65
C7 (methylene, α to N)45 - 55
Propyl-C (adjacent to ring)35 - 45
Ring-C (β, γ, δ to N)25 - 35
Propyl-C (middle)20 - 30
Propyl-C (terminal, CH₃)10 - 15

Note: This is an interactive data table. The values are estimates based on typical ranges for similar functional groups. chemguide.co.uk

Vibrational Frequency Analysis for IR and Raman Spectra

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. Computational chemistry enables the calculation of vibrational frequencies and their corresponding normal modes, which can be directly compared to experimental spectra. scirp.org These calculations are typically performed within the harmonic approximation by diagonalizing the mass-weighted Hessian matrix (the matrix of second derivatives of the energy with respect to atomic coordinates). crystalsolutions.eu

For this compound, a theoretical vibrational analysis would predict several characteristic modes:

N-H Stretch: A prominent band in the IR spectrum, typically appearing around 3300-3500 cm⁻¹, corresponding to the stretching of the nitrogen-hydrogen bond.

C-H Stretches: Multiple bands in the 2850-3000 cm⁻¹ region arising from the symmetric and asymmetric stretching vibrations of the C-H bonds in the methylene (CH₂) and methyl (CH₃) groups of the azepane ring and propyl substituent.

CH₂/CH₃ Bending (Scissoring/Rocking): Vibrations occurring in the 1350-1470 cm⁻¹ range.

C-N Stretch: Typically found in the 1000-1250 cm⁻¹ region, this vibration involves the stretching of the carbon-nitrogen bonds within the ring.

Ring Modes: Complex skeletal vibrations involving the concerted motion of the atoms in the azepane ring, which give rise to a characteristic fingerprint in the lower frequency region of the spectrum.

The computed frequencies are often systematically scaled by a factor (e.g., ~0.96 for B3LYP functionals) to correct for anharmonicity and other approximations inherent in the theoretical model, improving agreement with experimental data. scirp.orgresearchgate.net

Theoretical Insights into Ring Strain and Stability of Azepane Systems

The seven-membered azepane ring is non-planar and conformationally flexible. Its stability is governed by a combination of angle strain, torsional strain (Pitzer strain), and transannular strain (non-bonded interactions across the ring). Computational studies have been employed to quantify these effects.

Quantum chemical calculations using methods such as Møller–Plesset perturbation theory (MP2) and Density Functional Theory (M06-2X) have been used to investigate the structural stability and ring strain of azepane. nih.gov These studies reveal significant deviations from ideal sp³ geometries, which is indicative of inherent ring strain. nih.govacs.org

A theoretical study on azepane and related seven-membered heterocycles provided the following insights: nih.gov

Bond Angles: The calculated C-N-C bond angle in azepane is approximately 116.2°, and the C-C-C angles are around 114.8–116.9°. nih.govacs.org These values are considerably larger than the ideal tetrahedral angle of 109.5°, indicating significant angle strain to minimize unfavorable transannular interactions. acs.org

Ring Puckering: The azepane ring adopts a puckered conformation, typically a twisted-chair, to alleviate torsional strain that would be present in a planar structure. The dihedral angles deviate substantially from those of a simple alkane chain, reflecting the cyclic constraints. acs.org

Strain Energy: The ring strain energy of azepane has been computationally determined by comparing its energy to that of a suitable acyclic reference molecule. Calculations at the M06-2X/6-311++G(d,p) level of theory place the strain energy of the parent azepane at 7.71 kcal/mol. nih.gov This value reflects the energetic penalty associated with its cyclic structure compared to a flexible, strain-free analog.

Calculated Geometric and Energetic Parameters for Azepane

ParameterCalculated ValueIdeal sp³ ValueReference
C-N-C Bond Angle~116.2°109.5° nih.gov
C-C-C Bond Angle~115-117°109.5° acs.org
Strain Energy7.71 kcal/mol0 kcal/mol nih.gov

Note: This is an interactive data table. Values are for the unsubstituted azepane ring.

In Silico Approaches to Structure-Activity Relationship (SAR) Exploration for Azepane Scaffolds

The azepane ring is a valuable scaffold in medicinal chemistry. In silico methods are crucial for exploring the structure-activity relationships (SAR) of azepane-containing compounds, guiding the design of new molecules with improved potency and selectivity. unipa.it These computational approaches can predict how structural modifications, such as changing the substituent at the 2-position, will affect biological activity. acs.org

Key in silico techniques used for SAR exploration include:

Molecular Docking: This method predicts the preferred orientation of a ligand (e.g., a this compound derivative) when bound to a biological target, such as a receptor or enzyme. eurekalert.org Docking simulations score the binding poses based on intermolecular interactions like hydrogen bonds, electrostatic forces, and hydrophobic contacts, allowing researchers to rank potential drug candidates and understand the molecular basis of their activity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net By calculating various molecular descriptors (e.g., steric, electronic, hydrophobic properties) for a set of azepane analogs, a predictive model can be built. This model can then be used to estimate the activity of novel, unsynthesized compounds, prioritizing the most promising candidates for synthesis and testing.

Scaffold Hopping and Bioisosteric Replacement: Computational tools can suggest replacing the azepane core or its substituents with other chemical groups (bioisosteres) that retain or enhance biological activity while potentially improving other properties like metabolic stability or solubility. unipa.itresearchgate.net For instance, in silico studies might explore replacing the propyl group with other alkyl or functionalized chains to probe the binding pocket of a target protein.

Recent studies have utilized these approaches on azepane-containing molecules. For example, the exploration of a fused bicyclic azepane scaffold as a monoamine transporter inhibitor involved using computational models to predict its biological targets and rationalize its activity. acs.org Such in silico and SAR studies are essential for efficiently navigating the chemical space around the azepane scaffold to develop new therapeutic agents. unipa.it

Academic and Research Applications of 2 Propylazepane Scaffolds

Contributions to Medicinal Chemistry Research as a Core Heterocyclic Motif

Azepane-based compounds exhibit a wide array of pharmacological properties, and their derivatives are noted for a high degree of structural diversity, making them highly useful for the discovery of new therapeutic agents. nih.gov The development of novel, highly active azepane-containing analogues is a significant area of research in medicinal chemistry. nih.gov More than 20 drugs containing the azepane moiety have received FDA approval for treating various diseases. nih.gov The unique flexibility of the seven-membered ring has drawn considerable attention in the medicinal industry. nepjol.info

The synthesis of azepane derivatives is fundamental to exploring their potential as ligands for biological targets. Research has established multiple strategies for creating these structures, which are often employed in the development of new drugs. ontosight.ai A direct synthesis for 2-propylazepane has been developed, showcasing a method that relies on the alkylation of metalated α-aminonitriles followed by cyclization, providing the target compound in good yield from readily available materials. acs.orgresearchgate.net

The general synthesis of azepane-based ligands is a broad field. One notable strategy involves a dearomative ring expansion of nitroarenes, which act as nitrene precursors, to produce polysubstituted azepanes. researchgate.net This method allows for the creation of complex azepane analogues of known piperidine-containing drugs, such as ifenprodil. researchgate.net Other synthetic approaches focus on ligand-controlled reactions, where the choice of ligand can direct a silver-catalyzed nitrene transfer to selectively produce azepine derivatives. thieme-connect.com The synthesis of tritopic hydrazone ligands has also been explored, demonstrating the versatility of creating complex molecules for potential drug-receptor interactions. mdpi.com

The following table summarizes selected synthetic methodologies for azepane derivatives:

Methodology Precursors Key Features Example Product Class Reference(s)
Alkylation & CyclizationMetalated α-aminonitriles, Alkyl halidesEfficient C-C bond formation α to nitrogen; 7-exo-tet cyclization.This compound acs.orgresearchgate.net
Dearomative Ring ExpansionNitroarenes, PhosphitesUtilizes nitroarenes as nitrene precursors for ring expansion.Polysubstituted azepanes researchgate.net
Ligand-Controlled Nitrene TransferTces-protected carbamidate, Silver catalystLigand choice (e.g., BOX vs. Phen) tunes reaction outcome.Azepines thieme-connect.com
Condensation ReactionDihydrazides, Acetyl-heterocyclesForms complex polytopic hydrazone ligands.Tritopic hydrazone derivatives mdpi.com

Exploration of Pharmacophore Models Incorporating the Azepane Moiety

Pharmacophore modeling is a critical tool in drug discovery used to identify the essential three-dimensional features of a ligand required for biological activity. researchgate.net The azepane ring is frequently incorporated into these models, typically serving as a hydrophobic or spatially important feature. walshmedicalmedia.com

In the development of inhibitors for carbonic anhydrase IX (CAIX), a validated anti-cancer target, structure-based pharmacophore models have been generated. walshmedicalmedia.com In one such model, a novel hit compound featured an azepane ring that mapped to a hydrophobic feature of the pharmacophore, demonstrating the ring's role in occupying a specific hydrophobic pocket in the enzyme's active site. walshmedicalmedia.com Similarly, pharmacophore models for anticonvulsant agents often include a hydrophobic domain, a role that can be fulfilled by cyclic structures like azepane. researchgate.net

The general features of a pharmacophore model include hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), aromatic rings (AR), and hydrophobic (H) moieties. researchgate.net The azepane ring, particularly when substituted with an alkyl group like the propyl in this compound, primarily contributes to the hydrophobic and steric requirements of a pharmacophore model. Its conformational flexibility allows it to adapt to the shape of the target's binding site. nepjol.info While specific pharmacophore models explicitly detailing this compound are not widely documented, its structural characteristics make it a suitable candidate for inclusion in hydrophobic domains of models targeting various receptors.

Potential Applications in Materials Science and Engineering

The field of materials science involves the discovery and design of new materials, with applications ranging from electronics to structural components. wikipedia.org The unique structural and chemical properties of azepane derivatives make them valuable components in the development of advanced polymers and functional materials. solubilityofthings.com The flexibility of the seven-membered ring is a key attribute that has garnered attention in materials chemistry. mdpi.com

Azepane derivatives are versatile building blocks for creating functional polymers. solubilityofthings.com One of the most prominent examples is the use of ε-caprolactam (an azepan-2-one) in the synthesis of aliphatic polyamides, such as Nylon 6. More advanced functional polyamides can be created by polymerizing substituted azepane monomers.

For instance, researchers have synthesized 5-azepane-2-one ethylene (B1197577) ketal and polymerized it via anionic ring-opening polymerization to create homopolymers and copolymers with ε-caprolactam. usm.eduresearchgate.net The resulting polymers contain ketone groups that can be used for further functionalization or for thermal and photo-cross-linking, opening pathways to new application areas for these materials. usm.eduresearchgate.net The ability to control polymer structure allows for the tailoring of physicochemical properties for specific uses. mdpi.com

In another application, a pentacyclic building block containing an azepine-2,7-dione moiety was developed and used as an acceptor unit in the synthesis of D–A copolymers for polymer solar cells. rsc.org These materials demonstrated good solubility and suitable electronic properties for photovoltaic applications. rsc.org The incorporation of such heterocyclic systems into polymer backbones is a key strategy for developing materials with tailored optoelectronic characteristics. The this compound scaffold, with its potential for functionalization, represents a candidate for incorporation into such advanced polymer architectures.

Beyond polymers, azepane derivatives are used in the design of other functional materials. A notable example is the synthesis of mixed-valence nonanuclear copper(I)/copper(II) clusters using azepane-1-carbodithioato as a ligand. iucr.org These types of metal clusters are of significant interest in the development of functional materials due to their potential applications as novel opto-electronic materials, which rely on properties like carrier-transport and intervalence charge-transfer transitions. iucr.org

The azepane scaffold is considered a useful epitope in the construction of novel materials due to the unique spatial distribution of substituents that its flexible seven-membered ring allows. mdpi.com This structural feature makes it a valuable building block for creating materials with specific three-dimensional arrangements and functionalities. mdpi.com

Incorporation into Polymer Architectures and Composites

Utility in Catalysis and Asymmetric Synthesis

Asymmetric synthesis, which aims to create chiral molecules in an enantiomerically pure form, is a cornerstone of modern organic chemistry, particularly for the production of pharmaceuticals. researchgate.net The synthesis of enantiopure azepane derivatives is an active area of research, as these chiral building blocks are valuable intermediates for drug candidates. researchgate.net

Research has focused on the asymmetric synthesis of azepanes rather than their use as catalysts. For example, organocatalysis has been employed in strategies like the asymmetric Paal–Knorr reaction to construct axially chiral aryl-pyrroloindoles, showcasing advanced methods for creating complex chiral molecules. mdpi.com Another powerful technique is the enantioselective [4+3] cyclization of aryl-acetylenyl indoles, catalyzed by a chiral phosphoric acid (CPA), to produce frameworks containing a seven-membered ring. mdpi.com

The synthesis of this compound itself has been achieved through methods that can be adapted for asymmetric approaches. acs.orgresearchgate.net The development of synthetic routes to enantiopure azepanols and oxo-azepines highlights their importance as versatile synthons and epitopes for constructing novel biologically active agents. mdpi.com These enantiopure intermediates are critical for the development of chiral drugs, where often only one enantiomer provides the desired therapeutic effect.

Q & A

Q. How can researchers enhance the reproducibility of this compound studies?

  • Methodological Answer :
  • Detailed Protocols : Specify equipment models, reagent lots, and software settings in supplementary materials.
  • Collaborative Validation : Share samples with independent labs for cross-validation.
  • Pre-registration : Submit study designs to platforms like Open Science Framework to reduce bias.
  • Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.